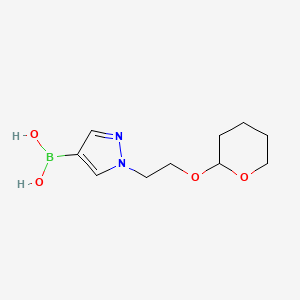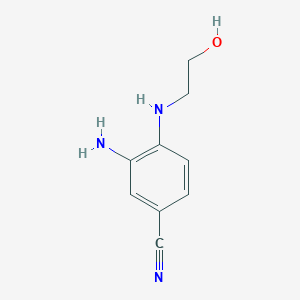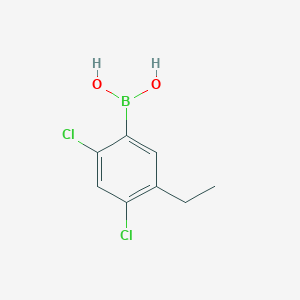
(2,4-Dichloro-5-ethylphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichloro-5-ethylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a dichloroethylphenyl ring. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (2,4-Dichloro-5-ethylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production of this compound often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dichloro-5-ethylphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion to phenols using selective hydroxylation.
Substitution: Suzuki-Miyaura coupling reactions with alkynyl bromides or aniline/thiophenol.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.
Substitution: Palladium catalysts and bases such as potassium acetate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Phenolic compounds.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
Applications De Recherche Scientifique
(2,4-Dichloro-5-ethylphenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (2,4-Dichloro-5-ethylphenyl)boronic acid exerts its effects involves the formation of boronate complexes. These complexes can undergo various transformations, such as oxidation, substitution, and coupling reactions . The molecular targets and pathways involved include the interaction with palladium catalysts in Suzuki-Miyaura coupling reactions, leading to the formation of carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- 4-Chlorophenylboronic acid
- 2,4-Dichlorophenylboronic acid
Uniqueness
(2,4-Dichloro-5-ethylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This compound’s dichloroethylphenyl structure allows for unique applications in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C8H9BCl2O2 |
|---|---|
Poids moléculaire |
218.87 g/mol |
Nom IUPAC |
(2,4-dichloro-5-ethylphenyl)boronic acid |
InChI |
InChI=1S/C8H9BCl2O2/c1-2-5-3-6(9(12)13)8(11)4-7(5)10/h3-4,12-13H,2H2,1H3 |
Clé InChI |
VGFXKMIXLDPHOW-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1Cl)Cl)CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


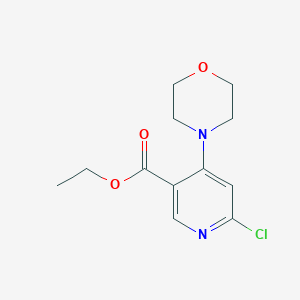
![1,4-Dioxaspiro[4.5]decane, 8-(trifluoromethoxy)-](/img/structure/B13988548.png)


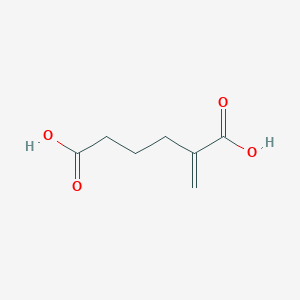
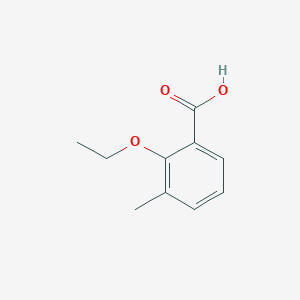
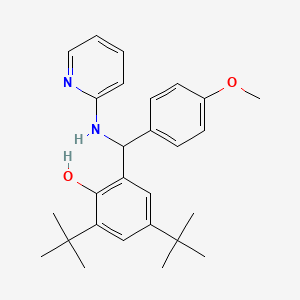
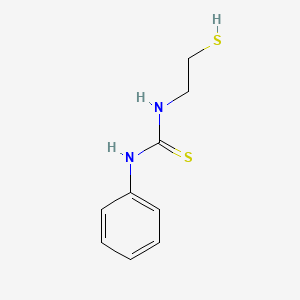
![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988599.png)
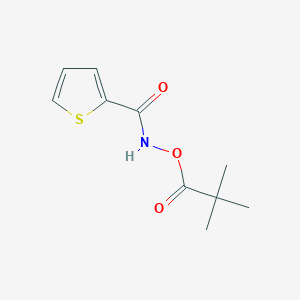
![1-Oxaspiro[4.5]decane](/img/structure/B13988614.png)
![3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid](/img/structure/B13988616.png)
